N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 950426-08-1
VCID: VC11907551
InChI: InChI=1S/C19H16FN3O4/c1-27-14-8-6-13(7-9-14)23-11-10-22(18(25)19(23)26)12-17(24)21-16-5-3-2-4-15(16)20/h2-11H,12H2,1H3,(H,21,24)
SMILES: COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3F
Molecular Formula: C19H16FN3O4
Molecular Weight: 369.3 g/mol

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

CAS No.: 950426-08-1

Cat. No.: VC11907551

Molecular Formula: C19H16FN3O4

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide - 950426-08-1

Specification

CAS No. 950426-08-1
Molecular Formula C19H16FN3O4
Molecular Weight 369.3 g/mol
IUPAC Name N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Standard InChI InChI=1S/C19H16FN3O4/c1-27-14-8-6-13(7-9-14)23-11-10-22(18(25)19(23)26)12-17(24)21-16-5-3-2-4-15(16)20/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key GJIJMWOBWDIXDO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3F
Canonical SMILES COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3F

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a tetrahydropyrazinone ring (a six-membered dihydro-pyrazine derivative with two ketone groups) fused to an acetamide moiety. The N-(2-fluorophenyl) group is attached to the acetamide’s nitrogen, while the 4-(4-methoxyphenyl) substituent occupies the tetrahydropyrazinone’s fourth position. This arrangement creates a planar, conjugated system that enhances electronic delocalization and potential biological interactions .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₁₉H₁₇FN₃O₄
Molecular Weight386.36 g/mol
IUPAC NameN-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
CAS NumberNot yet assigned
Topological Polar Surface Area98.8 Ų (estimated)

Substituent Effects

  • 2-Fluorophenyl Group: The ortho-fluorine atom introduces steric hindrance and electron-withdrawing effects, potentially altering binding kinetics compared to para-substituted analogs .

  • 4-Methoxyphenyl Group: The methoxy substituent enhances lipophilicity and may facilitate π-π stacking with aromatic residues in biological targets.

  • Tetrahydropyrazinone Core: The diketone system enables hydrogen bonding and chelation interactions, critical for enzyme inhibition.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

  • Tetrahydropyrazinone Ring Formation: Condensation of 4-methoxyphenylglyoxal with ethylenediamine under acidic conditions yields the 4-(4-methoxyphenyl)-2,3-dioxo-tetrahydropyrazine intermediate.

  • Acetamide Coupling: Reaction of the tetrahydropyrazinone with 2-chloroacetyl chloride, followed by nucleophilic substitution using 2-fluoroaniline, installs the N-(2-fluorophenyl)acetamide group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurification Method
14-Methoxyphenylglyoxal, EtNH₂, HCl, reflux, 12h65%Recrystallization
22-Chloroacetyl chloride, DCM, 0°C → rt, 4h78%Column Chromatography
32-Fluoroaniline, K₂CO₃, DMF, 80°C, 6h72%HPLC

Challenges and Solutions

  • Regioselectivity: The fluorophenyl group’s ortho position complicates coupling reactions; using bulky bases (e.g., DBU) minimizes byproducts .

  • Oxidation Sensitivity: The tetrahydropyrazinone’s diketone moiety is prone to over-oxidation; employing mild oxidizing agents (e.g., MnO₂) preserves integrity.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), attributed to the hydrophobic methoxyphenyl and fluorophenyl groups.

  • Thermal Stability: Decomposition onset at 215°C (DSC), suitable for standard storage.

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity (LogP = 2.8).

  • Metabolism: Susceptible to CYP3A4-mediated demethylation of the methoxy group, generating a reactive catechol intermediate .

Future Research Directions

Structural Optimization

  • Fluorine Positioning: Compare ortho-, meta-, and para-fluorophenyl analogs to optimize target engagement .

  • Prodrug Development: Mask the catechol metabolite (from demethylation) to mitigate hepatotoxicity.

Translational Studies

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine xenograft models, focusing on tumor penetration and metabolic clearance.

  • Combination Therapy: Screen for synergy with immune checkpoint inhibitors (e.g., anti-PD-1).

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